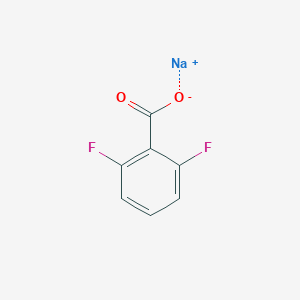

Sodium 2,6-difluorobenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6185-28-0 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;2,6-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |

InChI Key |

WNIQENZFLQALAX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F.[Na] |

Other CAS No. |

6185-28-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2,6 Difluorobenzoate and Its Precursors

Direct Synthesis of Sodium 2,6-Difluorobenzoate (B1233279)

The direct synthesis of sodium 2,6-difluorobenzoate can be efficiently achieved through two principal routes: the straightforward acid-base neutralization of 2,6-difluorobenzoic acid and the hydrolysis of 2,6-difluorobenzonitrile (B137791).

Acid-Base Neutralization of 2,6-Difluorobenzoic Acid

The most direct and high-yielding method for the preparation of this compound is the classical acid-base neutralization reaction. This involves treating 2,6-difluorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).

A representative laboratory-scale synthesis involves dissolving 2,6-difluorobenzoic acid in a mixture of ethanol (B145695) and water. To this solution, an equimolar amount of aqueous sodium hydroxide is added. The reaction mixture is stirred at room temperature for a short period, after which the solvents are removed under reduced pressure to yield the sodium salt. This method is notable for its simplicity and quantitative yield.

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2,6-Difluorobenzoic Acid | Sodium Hydroxide | Ethanol/Water | Room Temperature | Quantitative |

Hydrolysis of 2,6-Difluorobenzonitrile

An alternative route to this compound involves the hydrolysis of 2,6-difluorobenzonitrile. This method is particularly useful when the nitrile is a more readily available starting material. The hydrolysis is typically carried out under basic conditions at elevated temperatures and pressures.

In a typical procedure, 2,6-difluorobenzonitrile is heated with an aqueous solution of sodium hydroxide in an autoclave. The reaction is maintained at a high temperature, for instance 150°C, under a controlled pressure of approximately 0.25 MPa for several hours. This process initially yields a solution of this compound. chemicalbook.com Subsequent acidification of this solution with a mineral acid, such as sulfuric acid, precipitates 2,6-difluorobenzoic acid, which can then be isolated and, if desired, converted back to the sodium salt via neutralization as described previously. A study on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has also been conducted, highlighting the formation of 2,6-difluorobenzoic acid as an intermediate. researchgate.net

Synthesis of Key Intermediates: 2,6-Difluorobenzoic Acid

The availability of 2,6-difluorobenzoic acid is crucial for the synthesis of its sodium salt and other derivatives. Several methods have been developed for its preparation.

Preparation Routes to 2,6-Difluorobenzoic Acid

As mentioned in the previous section, the hydrolysis of 2,6-difluorobenzonitrile is a common method for synthesizing 2,6-difluorobenzoic acid. chemicalbook.com The reaction involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification. A specific example details the reaction of 2,6-difluorobenzonitrile with sodium hydroxide and water at 150°C, which, after acidification, yields 2,6-difluorobenzoic acid with a purity of 98.5% and a yield of 85%. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity |

| 2,6-Difluorobenzonitrile | 1. NaOH, H₂O2. H₂SO₄ | 150°C, 0.25 MPa, 10 h | 2,6-Difluorobenzoic Acid | 85% | 98.5% |

The synthesis of 2,6-difluorobenzoic acid can also be achieved from 1,3-dihalobenzenes through a lithiation and subsequent carboxylation sequence. This approach takes advantage of directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position on the aromatic ring. In the case of 1,3-difluorobenzene (B1663923), the fluorine atoms direct the lithiation to the C2 position.

Research has shown that reacting 1,3-dibromobenzene (B47543) with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide, can produce 2,6-dibromobenzoic acid. acs.org A similar strategy can be applied to 1,3-difluorobenzene. The lithiation of 1,3-difluorobenzene with strong bases like n-butyllithium or LDA, followed by reaction with solid carbon dioxide (dry ice), yields 2,6-difluorobenzoic acid. google.com This method is advantageous as it builds the carboxylic acid functionality directly onto the fluorinated ring.

Derivatization Strategies for 2,6-Difluorobenzoic Acid in Precursor Synthesis

2,6-Difluorobenzoic acid serves as a versatile precursor for a variety of more complex molecules, primarily through the activation of its carboxylic acid group.

A common derivatization is the conversion of 2,6-difluorobenzoic acid to its corresponding acyl chloride, 2,6-difluorobenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution reactions.

2,6-Difluorobenzoyl chloride is a key intermediate in the synthesis of N-substituted 2,6-difluorobenzamides. These amides are of interest in medicinal chemistry and materials science. For instance, 2,6-difluorobenzoic acid has been used in the multi-step synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent. nih.gov

Further derivatization of 2,6-difluorobenzoyl chloride can lead to the formation of 2,6-difluorobenzoyl isocyanate. This is accomplished by reacting the acyl chloride with a cyanate (B1221674) salt, such as sodium cyanate, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). chemicalbook.com An alternative synthesis involves the reaction of 2,6-difluorobenzamide (B103285) with oxalyl chloride. prepchem.com The resulting isocyanate is a valuable reagent for introducing the 2,6-difluorobenzoyl group into molecules containing nucleophilic groups like amines and alcohols.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Sodium 2,6 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Different nuclei, such as ¹H, ¹⁹F, and ¹³C, provide complementary information about the chemical environment of atoms within a molecule.

¹H NMR Analysis of Sodium 2,6-Difluorobenzoate (B1233279)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of sodium 2,6-difluorobenzoate, the aromatic protons are of primary interest. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing fluorine atoms and the carboxylate group.

A study involving the synthesis of this compound reported its ¹H NMR spectrum. ambeed.com The spectrum of the parent acid, 2,6-difluorobenzoic acid, provides a reference for understanding the spectral features of its sodium salt. chemicalbook.com The aromatic region of the ¹H NMR spectrum of 2,6-difluorobenzoic acid shows characteristic signals for the protons on the benzene (B151609) ring. chemicalbook.com

In a related compound, ethyl 3-azido-4,6-difluorobenzoate, ¹H NMR analysis was crucial in elucidating the structures of photoproducts. researchgate.net This demonstrates the utility of ¹H NMR in tracking chemical transformations involving difluorobenzoate derivatives.

Interactive Data Table: ¹H NMR Data for 2,6-Difluorobenzoic Acid

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

| 7.62 | dq | 1H | 14.1, 7.0 | Aromatic CH |

| 7.23 | td | 2H | 8.4, 4.8 | Aromatic CH |

Note: Data corresponds to a related compound and is provided for illustrative purposes. The exact chemical shifts for this compound may vary.

¹⁹F NMR Spectroscopy for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides detailed information about the chemical environment of fluorine atoms, including their number, type, and proximity to other atoms. huji.ac.il

In the context of difluorobenzoates, ¹⁹F NMR is instrumental in confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.orghuji.ac.il Studies on fluorobenzoates have utilized ¹⁹F NMR to investigate their interactions with biological macromolecules, demonstrating the technique's ability to probe subtle changes in the fluorine environment. nih.gov For instance, the binding of fluorobenzoates to D-amino acid oxidase resulted in significant changes in their ¹⁹F NMR chemical shifts. nih.gov

Quantitative ¹⁹F NMR has also been employed for the determination of fluorinated pharmaceuticals, highlighting its accuracy and reliability. rsc.orgnih.gov

Interactive Data Table: ¹⁹F NMR Chemical Shifts for Fluorobenzoate Derivatives

| Compound | Chemical Shift (δ ppm) | Reference |

| Free o-fluorobenzoate | 6.0 | nih.gov |

| DAO-bound o-fluorobenzoate | 12.5 | nih.gov |

| Free m-fluorobenzoate | 8.2 | nih.gov |

| DAO-bound m-fluorobenzoate | 5.4 | nih.gov |

| Free p-fluorobenzoate | 11.9 | nih.gov |

| DAO-bound p-fluorobenzoate | 13.1 | nih.gov |

Note: Data is for monofluorobenzoates and illustrates the sensitivity of ¹⁹F NMR to the chemical environment.

¹³C NMR Spectroscopy of Related Difluorobenzoate Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Although less sensitive than ¹H NMR, it is invaluable for determining the number and types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃). oregonstate.eduyoutube.com

The ¹³C NMR spectrum of difluorobenzoate derivatives reveals distinct signals for the carboxyl carbon, the fluorinated aromatic carbons, and the other aromatic carbons. rsc.orgthieme-connect.de The chemical shifts of these carbons are influenced by the electronegativity of the fluorine atoms and the carboxylate group. oregonstate.edu For example, in the ¹³C NMR spectrum of a related difluorobenzoate compound, the carbons attached to fluorine atoms exhibit characteristic splitting patterns due to C-F coupling. rsc.org The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum. oregonstate.edu

The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the unambiguous assignment of all carbon signals in the molecule. youtube.com

Interactive Data Table: ¹³C NMR Chemical Shifts for a Difluorobenzoate Derivative

| Chemical Shift (δ ppm) | Assignment |

| 160.9 | C=O |

| 159.3 (dd, J = 252.6, 6.7 Hz) | C-F |

| 133.5 (t, J = 10.7 Hz) | Aromatic CH |

| 112.5 | Aromatic C |

| 112.2 | Aromatic C |

Note: Data corresponds to a related compound and is provided for illustrative purposes. The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective tool for the identification and quantification of compounds in complex mixtures.

GC-MS for Trace Determination and Molecular Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. rjptonline.orgnih.gov For non-volatile compounds like this compound, derivatization is often required to increase their volatility. uzh.ch

A method for the determination of 2,6-difluorobenzoic acid (the parent acid of this compound) in urine samples using GC-MS after derivatization has been reported. uzh.ch This method involves solid-phase extraction for sample cleanup and purification, followed by derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch The resulting derivative is then analyzed by GC-MS, allowing for sensitive and specific quantification. uzh.ch This approach is particularly useful for biomonitoring studies to assess exposure to compounds that metabolize to 2,6-difluorobenzoic acid. uzh.ch

GC-MS has also been used for the metabolite profiling of various biological samples, where it can detect a wide range of compounds, including derivatives of benzoic acid. mdpi.com

LC-MS-MS for Complex Sample Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective technique for analyzing a wide range of compounds in complex matrices, including biological fluids and food samples. eurl-pesticides.eunih.govsigmaaldrich.com It does not typically require derivatization for polar compounds like this compound. lcms.cz

LC-MS-MS methods involve the separation of analytes by liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This technique has been successfully applied to the analysis of highly polar pesticides in food and various metabolites in biological systems. eurl-pesticides.eunih.gov While specific LC-MS-MS methods for this compound are not extensively detailed in the provided search results, the general principles and applications of the technique are well-established for similar analytes. lcms.czmalariaworld.org

X-ray Diffraction (XRD) and Crystallographic Studies of Related Difluorobenzoates

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the non-destructive characterization of crystalline materials. malvernpanalytical.com It provides detailed information about the atomic and molecular structure, including crystal structure, phase composition, crystallite size, and lattice strain. malvernpanalytical.com The technique is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a source, directed at the sample, and the diffracted rays are collected by a detector. By measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is produced, which acts as a fingerprint for the crystalline solid. malvernpanalytical.com

Powder X-Ray Diffraction (PXRD) is a specific application of XRD used for the analysis of polycrystalline or powdered solid samples. malvernpanalytical.com In a PXRD experiment, the sample contains a vast number of tiny, randomly oriented crystallites. This randomness ensures that all possible diffraction planes are exposed to the X-ray beam, resulting in a diffraction pattern that is representative of the material's crystal structure. malvernpanalytical.com

The primary application of PXRD is in phase identification. malvernpanalytical.com By comparing the obtained diffraction pattern of an unknown material to a database of known patterns, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the constituent phases of the sample can be identified. icdd.com This method is analogous to matching a fingerprint. malvernpanalytical.com Furthermore, PXRD is instrumental in determining the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffraction pattern. researchgate.net The relative intensities of the diffraction peaks from different phases in a mixture can also be used to perform quantitative phase analysis. malvernpanalytical.com While specific PXRD data for this compound is not detailed in the provided sources, the technique would be essential for confirming its phase purity and crystalline nature after synthesis.

While the crystal structure of this compound itself is not described in the search results, several metal-organic frameworks (MOFs) and coordination complexes incorporating the 2,6-difluorobenzoate ligand have been characterized using SC-XRD. These studies provide insight into the coordination behavior of the 2,6-difluorobenzoate anion.

For example, a dinuclear copper(II) complex, tetrakis(μ-2,6-difluorobenzoato-κO:O′)bis[aquacopper(II)], has been synthesized and its structure determined. researchgate.net In this complex, two copper centers are bridged by four 2,6-difluorobenzoate ligands. Each copper(II) ion is five-coordinated, bonded to four oxygen atoms from the carboxylate groups and one oxygen atom from a water molecule, resulting in a paddlewheel structure. researchgate.net

Another example is a one-dimensional nickel(II) coordination polymer, which incorporates 2,6-difluorobenzoate as a ligand alongside others. iucr.orgresearchgate.net In such structures, the 2,6-difluorobenzoate ligand can act as a monodentate or bridging ligand, linking metal centers to form extended networks. researchgate.net The study of these metal complexes is crucial for the development of new materials with specific properties, such as MOFs for gas storage or catalysis. nih.govrsc.org

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Cu···Cu Separation (Å) | Coordination |

|---|---|---|---|---|---|---|

| Tetrakis(μ-2,6-difluorobenzoato-κO:O′)bis[aquacopper(II)] | [Cu₂(C₇H₃F₂O₂)₄(H₂O)₂] | Triclinic | Pī | a = 8.6366 (3) Å b = 8.7850 (3) Å c = 11.0494 (4) Å α = 74.920 (1)° β = 72.039 (1)° γ = 62.152 (1)° | 2.6139 (2) | Each Cu(II) center is five-coordinated by four carboxylate oxygen atoms and one water oxygen atom. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. illinois.edu When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. illinois.edu The wavelength of light absorbed is directly related to the energy difference between these orbitals. UV-Vis spectroscopy is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV region for this compound are typically π → π* transitions associated with the aromatic system. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the carboxylate group and the fluorine atoms as substituents on the benzene ring can influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

The carboxylate group (-COO⁻) can participate in n → π* transitions, which involve the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. The fluorine atoms, through their inductive and resonance effects, can also modify the electronic structure of the benzene ring, leading to shifts in the absorption bands. Specifically, the strong electron-withdrawing inductive effect of fluorine can alter the energy levels of the molecular orbitals.

| Transition Type | Associated Functional Group | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring | UV Region (~200-300 nm) | High |

| n → π | Carboxylate Group | UV Region (~250-350 nm) | Low |

Chemical Reactivity and Mechanistic Investigations Involving Sodium 2,6 Difluorobenzoate

Decarboxylation Pathways and Reaction Mechanisms

Decarboxylation of 2,6-difluorobenzoates can be initiated through various methods, including in the gas phase with metal complexes and through transition-metal catalysis in solution. These processes are fundamental for the generation of reactive intermediates that can be used in further synthetic transformations.

The study of gas-phase reactions of metal-ligand complexes offers a window into intrinsic chemical properties, free from solvent effects. While specific studies on the gas-phase decarboxylation of uranyl-2,6-difluorobenzoate complexes are not extensively detailed in the provided search results, the general principles of uranyl-carboxylate interactions can be considered. Uranyl ions (UO₂²⁺) are known to form strong complexes with carboxylate ligands. In the gas phase, energizing these complexes, for instance through collision-induced dissociation (CID), can lead to the fragmentation of the ligand. The decarboxylation pathway would likely involve the loss of carbon dioxide (CO₂) to generate a uranyl-fluorophenyl intermediate. The stability and subsequent reactivity of this intermediate would be influenced by the electronic effects of the fluorine atoms on the aromatic ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The use of carboxylic acids and their salts, such as sodium 2,6-difluorobenzoate (B1233279), as coupling partners in decarboxylative reactions has gained prominence as a more sustainable alternative to traditional organometallic reagents. whiterose.ac.uk These reactions typically generate carbon dioxide as the only stoichiometric byproduct. acs.org

In these transformations, polyfluorobenzoates, including 2,6-difluorobenzoate, can couple with aryl halides and triflates. acs.org The reaction is often facilitated by a palladium catalyst and can be carried out in solvents like diglyme (B29089). acs.org A key finding is that in the palladium-catalyzed version of this reaction, the rate-limiting step is believed to be the decarboxylation of the fluorobenzoate. acs.org This is in contrast to copper-catalyzed systems where the oxidative addition of the aryl halide is often the slower step. acs.org

The general mechanism for the palladium-catalyzed decarboxylative cross-coupling is proposed to involve a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II)-aryl complex then undergoes a ligand exchange with the difluorobenzoate salt. Subsequent decarboxylation of the coordinated difluorobenzoate leads to the formation of a Pd(II)-diaryl intermediate, which then undergoes reductive elimination to yield the unsymmetrical biaryl product and regenerate the Pd(0) catalyst. rsc.orgelsevierpure.com The presence of ortho-fluorine atoms in the benzoate (B1203000) is often crucial for the success of these reactions. acs.org

Research has also explored the use of zinc polyfluorobenzoates in palladium-catalyzed decarboxylative cross-couplings with aryl 2-pyridyl esters to produce polyfluorinated aryl ketones. nih.gov This method demonstrates good functional group tolerance and can be performed in a one-pot fashion from the corresponding polyfluorobenzoic acid. nih.gov

Table 1: Examples of Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

| Benzoate Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Potassium 2,6-difluorobenzoate | 4-Methoxyphenyl bromide | Pd(OAc)₂ / P(o-Tol)₃ | Unsymmetrical biaryl | acs.org |

| Potassium 2,6-difluorobenzoate | 4-Methoxyphenyl chloride | Pd(OAc)₂ / P(o-Tol)₃ | Unsymmetrical biaryl | acs.org |

| Zinc polyfluorobenzoates | Aryl 2-pyridyl esters | Palladium catalyst | Polyfluorinated aryl ketone | nih.gov |

| Potassium perfluorobenzoates | Acyl chlorides | Palladium catalyst | Unsymmetrical biaryl | rsc.org |

Halogen-Specific Reactions: Hydrodefluorination Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a reaction of great interest, particularly for the synthesis of partially fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.

Electrochemical methods offer a powerful tool for driving challenging chemical transformations. The electrochemical hydrodefluorination of fluoroaromatic compounds, including fluorinated benzoates, has been investigated. rsc.orgresearchgate.net These reactions are typically carried out at a cathode where the fluoroaromatic substrate is reduced. The process is thought to proceed via a dissociative electron transfer to the C-F bond, leading to its cleavage. rsc.orgresearchgate.net

For instance, the electrochemical reduction of fluoroaromatic compounds has been achieved using platinum electrodes in the presence of borohydride (B1222165) reagents. researchgate.net The development of non-protic conditions, using an ammonium (B1175870) salt as a masked proton source, has enabled the hydrodefluorination of trifluoromethylketones. nih.govbris.ac.uk This approach is particularly useful for substrates that are sensitive to reductive conditions. nih.govbris.ac.uk The general strategy can be applied to create difluoromethyl (CF₂H) groups, which are important motifs in medicinal chemistry, from more readily available trifluoromethyl (CF₃) groups. rsc.orgnih.gov

Achieving selective monodefluorination, where only one of several fluorine atoms is replaced, is a significant synthetic goal. Research has shown that selective monodefluorination of compounds like methyl-2,6-difluorobenzoate can be achieved. rsc.orgresearchgate.net For example, the use of a samarium trichloride (B1173362) (SmCl₃) catalyst can switch the reaction selectivity from ester reduction to defluorination. rsc.orgresearchgate.net Under these conditions, the reaction stops after the removal of one fluorine atom, and no further defluorination of the monofluorinated product is observed. rsc.orgresearchgate.net

Photocatalysis using earth-abundant lanthanide complexes has also emerged as a method for the controlled monodefluorination and alkylation of C(sp³)–F bonds. rsc.org Mechanistic studies suggest that these reactions proceed through an inner-sphere C-F activation mechanism where the coordination of the substrate to the Lewis acidic metal center is crucial. rsc.org

Table 2: Studies on Hydrodefluorination of Fluorinated Benzoates and Related Compounds

| Substrate | Reaction Type | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Methyl-2,6-difluorobenzoate | Catalytic Monodefluorination | 10 mol% SmCl₃ | Selective removal of one fluorine atom. | rsc.orgresearchgate.net |

| Fluoroaromatic compounds | Electrochemical Hydrodefluorination | Platinum electrodes, borohydride reagents | Good to excellent yields of hydrodefluorinated products. | researchgate.net |

| Trifluoromethylketones | Electrochemical Hydrodefluorination | Non-protic conditions, ammonium salt | Enables reaction on electron-rich and reductively sensitive substrates. | nih.govbris.ac.uk |

| Trifluorotoluene | Photocatalytic Hydrodefluorination | Lanthanide complexes (La, Ce, Nd, Sm) | Controlled monodefluorination and defluoroalkylation. | rsc.org |

Reactions in Homogeneous and Heterogeneous Media

The reaction environment, whether homogeneous or heterogeneous, can significantly influence the outcome of a chemical transformation.

In homogeneous catalysis , the catalyst is in the same phase as the reactants, which often leads to high reactivity and selectivity due to the good accessibility of the catalyst's active sites. The palladium-catalyzed decarboxylative cross-coupling reactions of difluorobenzoates are typically conducted under homogeneous conditions, for example, using a soluble palladium complex in an organic solvent like diglyme or dimethyl sulfoxide. whiterose.ac.ukacs.org This allows for mild reaction conditions and precise control over the catalytic process. youtube.com However, a major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can be a significant issue, especially with expensive and potentially toxic heavy metal catalysts like palladium. youtube.com

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers a straightforward solution to the problem of catalyst separation. The catalyst can be easily removed by filtration at the end of the reaction. While not extensively detailed for sodium 2,6-difluorobenzoate in the provided results, general trends can be inferred. For instance, the development of zinc carboxylate clusters that are insoluble in the reaction product allows for easy recovery and recycling of the catalyst. researchgate.net This approach combines the efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. researchgate.net Similarly, the use of bimetallic nanoparticles as catalysts for decarboxylative cross-coupling represents a move towards more easily separable catalytic systems. whiterose.ac.uk The choice between homogeneous and heterogeneous media often involves a trade-off between reactivity, selectivity, and the practical considerations of catalyst cost, recovery, and recycling.

Computational Chemistry and Theoretical Studies of Sodium 2,6 Difluorobenzoate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the molecular and electronic properties of fluorinated organic compounds. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it an ideal tool for studying systems like the 2,6-difluorobenzoate (B1233279) anion.

Geometry Optimization and Electronic Structure Analysis of Difluorobenzoate Species

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For the 2,6-difluorobenzoate species, these calculations typically involve its conjugate acid, 2,6-difluorobenzoic acid, to model the geometric and electronic landscape.

A detailed study utilizing the B3LYP functional with the 6-311++G(d,p) basis set has elucidated the minimum energy structures of 2,6-difluorobenzoic acid. researchgate.netiku.edu.tr These calculations reveal that the presence of two ortho-fluorine substituents forces the carboxylic group out of the plane of the aromatic ring to minimize steric repulsion. researchgate.netiku.edu.tr This non-planar conformation is a key structural feature.

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For instance, the calculations for 2,6-difluorobenzoic acid show specific values for the O=C-O-H, C6-C-C=O, and C2-C-C=O dihedral angles, which define the orientation of the carboxyl group relative to the fluorinated ring. researchgate.netiku.edu.tr While these specific values are for the acid, the geometry of the phenyl ring and the C-F bonds in the 2,6-difluorobenzoate anion is expected to be very similar.

Electronic structure analysis, derived from these optimized geometries, provides insights into the molecule's frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. In complexes containing the 2,6-difluorobenzoate ligand, DFT has been used to interrogate these FMOs, revealing how the electronic properties are tuned by the fluorinated ligand. acs.org

Table 1: Calculated Geometrical Parameters for 2,6-Difluorobenzoic Acid

| Parameter | Value | Significance |

|---|---|---|

| C2-C1-C6 Angle | ~117° | Indicates minor distortion of the benzene (B151609) ring from a perfect hexagon. |

| C1-C7 Bond Length | ~1.49 Å | Represents the single bond between the ring and the carboxyl carbon. |

| C2-F Bond Length | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |

| C2-C1-C7=O Dihedral Angle | Non-planar | Shows the twisting of the carboxyl group out of the ring plane due to steric hindrance from fluorine atoms. |

Mechanistic Insights into Reactivity via Computational Modeling

Computational modeling using DFT is a powerful tool for exploring the potential reaction pathways and understanding the mechanisms that govern the reactivity of a molecule. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies associated with a chemical reaction.

For the 2,6-difluorobenzoate anion, a key potential reaction is decarboxylation. While specific studies on this species are not prevalent, computational investigations into the decarboxylation of other aromatic carboxylic acids, such as 2,5-furandicarboxylic acid, provide a framework for how such a reaction could be modeled. researchgate.netnih.gov A computational study would involve locating the transition state for the C-C bond cleavage and calculating the associated energy barrier. This would provide a quantitative measure of the feasibility of the reaction.

Furthermore, DFT-based reactivity descriptors, such as Fukui functions and local softness, can predict the most likely sites for nucleophilic or electrophilic attack. beilstein-journals.org Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues to its intermolecular interactions and reactive sites. For 2,6-difluorobenzoate, the MEP would show a high negative charge density around the carboxylate oxygen atoms, confirming their role as the primary site for interaction with cations like sodium or for protonation.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling extends beyond static molecular properties to simulate the dynamic processes of chemical reactions. This involves calculating the energies of reactants, products, and all intermediate and transition state structures along a proposed reaction coordinate.

For sodium 2,6-difluorobenzoate, a relevant reaction pathway to model would be its formation (acid-base reaction) or its potential decomposition, such as thermal decarboxylation. Using quantum chemical methods, one could model the step-by-step mechanism of decarboxylation, potentially involving the loss of carbon dioxide to form a difluorophenyl anion intermediate. The calculated energy profile would reveal the rate-determining step and provide insight into the reaction kinetics. Such studies have been performed for other systems to elucidate complex mechanisms that are difficult to probe experimentally. researchgate.netnih.gov

Theoretical Approaches to Fluorine Substituent Effects

The presence of two fluorine atoms at the ortho positions of the benzoate (B1203000) ring has profound effects on the molecule's properties. Theoretical chemistry provides the tools to deconstruct and quantify these effects.

The electron-withdrawing nature of fluorine is twofold: a strong inductive effect (-I) and a weaker, opposing resonance effect (+M). In the case of 2,6-difluorobenzoate, the inductive effect dominates, withdrawing electron density from the aromatic ring. This has several consequences:

Increased Acidity of the Conjugate Acid: The fluorine atoms stabilize the carboxylate anion through their inductive effect, making the parent 2,6-difluorobenzoic acid a stronger acid than benzoic acid.

Alteration of Aromaticity: Theoretical studies on fluorinated benzene derivatives have shown that fluorine substituents directly affect the symmetry and uniformity of electronic delocalization within the ring. researchgate.net

Modified Reactivity: The electron-withdrawing fluorine atoms deactivate the ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Computational models allow for the quantification of these electronic effects. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge distribution and delocalization within the molecule, providing a numerical basis for the observed electronic properties. ekb.eg By comparing the calculated properties of 2,6-difluorobenzoate with those of benzoate and other fluorinated isomers, a clear picture of the fluorine substituent effects can be established.

Applications of Sodium 2,6 Difluorobenzoate in Advanced Materials and Chemical Synthesis

As a Chemical Building Block in Advanced Organic Synthesis

In the realm of organic chemistry, sodium 2,6-difluorobenzoate (B1233279) serves as a crucial starting material, or building block, for constructing more complex fluorinated compounds. The reactivity of its carboxylate group, combined with the electronic effects of the two fluorine atoms on the aromatic ring, makes it a valuable precursor in multi-step synthetic pathways.

One of the primary applications of sodium 2,6-difluorobenzoate is in the synthesis of substituted 2,6-difluorobenzamides and 2,6-difluorobenzoate esters. The sodium salt is typically first converted to the more reactive 2,6-difluorobenzoic acid. This acid can then be transformed into an acyl chloride, which readily reacts with a wide range of amines and alcohols to produce the corresponding amides and esters.

For instance, 2,6-difluorobenzoic acid has been utilized in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate. sigmaaldrich.com These synthetic transformations are fundamental in medicinal chemistry and materials science, where the resulting difluorinated compounds often exhibit desirable biological activities or material properties.

The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring makes the aromatic core of this compound susceptible to nucleophilic aromatic substitution. This reactivity allows for the displacement of the fluorine atoms by various nucleophiles, opening pathways to a wide array of structurally diverse fluorinated aromatic compounds. nih.gov This strategic functionalization is a key method for creating novel molecules with tailored electronic and steric properties for applications in pharmaceuticals, agrochemicals, and functional materials. bldpharm.com Furthermore, 2,6-difluorobenzoic acid is known to be the primary degradation product of the insecticide diflubenzuron, highlighting its relevance in environmental chemistry. sigmaaldrich.com The synthesis of 2,6-difluorobenzoic acid itself can be achieved from 2,6-difluorobenzonitrile (B137791). chemicalbook.com

Role in Polymer Chemistry and Functional Material Design

The unique characteristics of the 2,6-difluorobenzoate moiety are harnessed in the field of polymer science to create advanced materials with specific functionalities.

Photoresponsive polymers are materials that change their physical or chemical properties upon exposure to light. specificpolymers.com The incorporation of chromophores, or light-absorbing functional groups, is essential for this behavior. specificpolymers.com Derivatives of 2,6-difluorobenzoic acid can be integrated into polymer chains to act as or influence these chromophores. The electron-withdrawing nature of the difluorinated ring can modulate the electronic properties of the polymer, thereby affecting its response to light. This can be utilized in the development of materials for optical data storage, smart coatings, and light-controlled drug delivery systems.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. By incorporating this compound or its derivatives into polymer backbones, material scientists can design novel fluorinated polymer architectures. bldpharm.com This approach allows for the fine-tuning of material properties to meet the demands of high-performance applications, such as in advanced membranes, specialty coatings, and durable composites for the aerospace and electronics industries.

Applications as Environmental Tracers in Hydrological Research

Beyond its role in synthesis and materials science, this compound has found a practical application in environmental science as a tracer for hydrological research. Tracers are substances used to track the movement of water in surface and subsurface systems.

Sodium 2,5-difluorobenzoate, a related compound, is indicated for use as a chemical interwell tracer. chemicalbook.com These fluorinated benzoates are well-suited for this purpose due to their high solubility in water, stability under various environmental conditions, and the ability to be detected at very low concentrations. Their low natural background concentration in the environment ensures that their detection is a clear indication of the tracer's presence. By injecting these tracers into water systems and monitoring their movement, hydrologists can gain valuable insights into groundwater flow paths, the interaction between surface water and groundwater, and the transport of contaminants.

Environmental Fate and Degradation Mechanisms of Fluorinated Benzoates Excluding Ecotoxicity

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis. The strong carbon-fluorine bond in fluorinated compounds generally imparts high stability against abiotic degradation.

Photochemical Degradation Studies of Related Fluorinated Esters

While direct photochemical degradation studies on sodium 2,6-difluorobenzoate (B1233279) are not extensively available, research on related fluorinated esters provides insights into potential atmospheric degradation pathways. The atmospheric degradation of fluorinated acrylates and methacrylates, for instance, is primarily initiated by reactions with hydroxyl (OH) radicals. researchgate.net These reactions are significant in the troposphere and contribute to the formation of secondary photo-oxidants. researchgate.net

Studies on fluorinated acrylic protective coatings have shown that the presence of fluorine atoms can influence photochemical stability. For example, the electronic effect of fluorine atoms in the β-position on an alkoxy group can stabilize the molecule, making oxidation reactions less likely compared to their unfluorinated counterparts. acs.org However, free radicals generated during photopolymerization processes can interact with and contribute to the degradation of fluorinated layers. aip.org

Research on the gas-phase reactions of OH radicals with a series of fluorinated acrylates and methacrylates has determined reaction rate coefficients and their temperature dependence. researchgate.netconicet.gov.ar These studies indicate that the main tropospheric removal mechanism for these unsaturated fluorinated esters is their reaction with OH radicals, leading to relatively short atmospheric lifetimes near their emission sources. conicet.gov.ar The negative temperature dependencies observed suggest that the initial step of the reaction is the addition of the OH radical to the double bond. conicet.gov.ar

Table 1: Arrhenius Expressions for the Reaction of OH Radicals with Selected Fluorinated Esters

| Reaction | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

| CH₂=C(CH₃)C(O)OCH(CF₃)₂ + OH | (4.73 ± 1.09) × 10⁻¹³ exp[(442 ± 28)/T] | 287-313 |

| CH₂=C(CH₃)C(O)OCH₂CF₃ + OH | (1.44 ± 1.26) × 10⁻¹³ exp[(1504 ± 69)/T] | 287-313 |

| CH₂=CHC(O)OCH₂CF₃ + OH | (7.14 ± 1.34) × 10⁻¹³ exp[(1021± 89)/T] | 287-313 |

| CH₂=CHC(O)OCH(CF₃)₂ + OH | (1.91 ± 0.69) × 10⁻¹⁷ exp[(4213 ± 579)/T] | 287-313 |

Source: Adapted from Photodegradation of a serie of fluoroesters initiated by oh radicals at different temperatures (2021). researchgate.net

Biotransformation Pathways

Biotransformation, or microbial degradation, plays a significant role in the environmental fate of many organic compounds. The ability of microorganisms to break down fluorinated benzoates is of particular interest due to their persistence.

Microbial Degradation of Difluorobenzoates

The microbial degradation of difluorobenzoates has been the subject of several studies, revealing varied and often limited breakdown pathways. Many fluorinated benzoates are known for their resistance to biodegradation, which has led to their use as nonreactive water tracers in hydrological studies. mdpi.comnih.govdoe.govmdpi.com

Some research has shown that certain anaerobic bacteria can degrade monofluorobenzoates. For example, benzoate-degrading, denitrifying bacteria of the genus Pseudomonas have been shown to grow on 2-fluorobenzoate (B1215865) as a sole carbon and energy source, with stoichiometric release of the fluoride (B91410) ion. nih.gov The degradation pathway is proposed to be initiated by an inducible benzoyl-coenzyme A synthetase, an enzyme also involved in anaerobic benzoate (B1203000) degradation. nih.gov Under denitrifying conditions, 2-fluorobenzoate and 4-fluorobenzoate (B1226621) were depleted within 84 and 28 days, respectively, while 3-fluorobenzoate (B1230327) remained recalcitrant. researchgate.net

The metabolism of 2,5-difluorobenzoate and 3,5-difluorobenzoate by Pseudomonas putida has been examined using ¹⁹F NMR. asm.orgresearchgate.net This study revealed that 1,2-dioxygenation was the primary degradation pathway for both compounds. researchgate.net In the case of 2,5-difluorobenzoate, this led to the formation of 4-fluorocatechol, which was further degraded with the loss of the second fluorine substituent. researchgate.net

However, other studies indicate that difluorobenzoates, such as 2,6-difluorobenzoate, are highly resistant to microbial degradation. mdpi.com This recalcitrance is a key property for their application as tracers in environments like uranium in situ recovery mines, where they are used to track water flow and acetate (B1210297) consumption by microbes. mdpi.com The addition of 2-fluorobenzoate or 3-fluorobenzoate has been shown to inhibit the growth of pure cultures of Syntrophus aciditrophicus. nih.gov While some dehalogenation of 3-fluorobenzoate and, to a lesser extent, 2-fluorobenzoate was observed in these cultures, the compounds were not readily metabolized. nih.gov

Environmental Monitoring and Analytical Techniques

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of fluorinated benzoates in the environment. These techniques are crucial for assessing their distribution and persistence in various environmental compartments.

Ultra-Trace Determination in Aquatic Environments

The determination of fluorobenzoic acids (FBAs), including 2,6-difluorobenzoate, at ultra-trace levels in aquatic environments is critical due to their use as water tracers. researchgate.netresearchgate.net Several analytical methods have been developed for this purpose, often involving a pre-concentration step followed by chromatographic separation and detection.

Solid-phase extraction (SPE) is a widely used technique for the enrichment of FBAs from water samples. researchgate.netresearchgate.net Hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer have been shown to effectively concentrate these acids, allowing for a significant enrichment factor (e.g., 250-fold from a 100 mL sample) with high extraction efficiencies (71% to 94%). researchgate.net

Following extraction, gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the separation and quantification of FBAs. researchgate.netresearchgate.net Prior to GC-MS analysis, the acids are typically derivatized to their more volatile methyl esters. researchgate.net Boron trifluoride-methanol (BF₃·MeOH) is an effective derivatizing agent for this purpose. researchgate.net This method allows for the simultaneous determination of multiple fluorobenzoic acid methyl esters with detection limits in the low nanogram per liter (ng/L) range (6-44 ng/L). researchgate.net

For enhanced accuracy and precision, especially in complex matrices, isotope dilution mass spectrometry (IDMS) coupled with GC-MS can be employed. researchgate.net This method uses deuterated analogs of the target FBAs as internal standards to compensate for matrix effects and variations in sample preparation. researchgate.net This approach enables the determination of FBAs at concentrations as low as 8-37 ng/L with good recoveries (66% to 85%). researchgate.net

Table 2: Analytical Methods for Ultra-Trace Determination of Fluorobenzoic Acids in Water

| Analytical Technique | Sample Preparation | Derivatizing Agent | Limit of Detection (LOD) | Reference |

| GC-MS | Solid-Phase Extraction (SPE) with HLB cartridges | BF₃·MeOH | 6-44 ng/L | researchgate.net |

| IDMS-GC-MS | Solid-Phase Extraction (SPE) | BF₃·MeOH | 8-37 ng/L | researchgate.net |

Source: Compiled from various analytical studies. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Sodium 2,6-difluorobenzoate (B1233279) typically involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) or the neutralization of 2,6-difluorobenzoic acid. smolecule.comambeed.com While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies.

One promising avenue is the exploration of greener solvents and catalysts. For instance, the use of deep eutectic solvents (DES) as reaction media for nucleophilic aromatic substitution (SNAr) reactions is an emerging area. researchgate.net Investigating the synthesis of 2,6-difluorobenzoic acid derivatives in various DES compositions could lead to improved regioselectivity and reaction efficiency, minimizing the reliance on volatile organic solvents. researchgate.net

Furthermore, direct C-H functionalization techniques present an atom-economical approach. Research into catalytic systems that can directly carboxylate 1,3-difluorobenzene (B1663923) would bypass the need for pre-functionalized starting materials like the nitrile, streamlining the synthesis and reducing waste.

Exploration of New Catalytic Transformations and Selectivity Control

The fluorine substituents in Sodium 2,6-difluorobenzoate significantly influence its reactivity, opening doors for novel catalytic transformations. Future research will likely focus on leveraging these electronic effects to achieve high selectivity in various reactions.

An area of interest is the selective defluorination of related compounds like methyl-2,6-difluorobenzoate. rsc.org Electrochemical methods, particularly in the presence of catalysts like samarium(III) chloride, have shown promise in achieving selective mono-defluorination. rsc.org Further investigation into the mechanism and optimization of such electrochemical C–F bond cleavage could provide a powerful tool for synthesizing a range of selectively fluorinated aromatics. rsc.org

Moreover, the development of catalysts that can control regioselectivity in reactions involving 1-X-2,4-difluorobenzenes is crucial. researchgate.net By carefully selecting the solvent and catalyst system, it is possible to direct nucleophilic substitution to either the ortho or para position relative to the activating group. researchgate.net Applying these principles to derivatives of 2,6-difluorobenzoic acid could enable the synthesis of complex, multi-substituted aromatic compounds with high precision.

Advancements in Spectroscopic Characterization and Computational Modeling

While standard spectroscopic techniques like NMR and MS are routinely used to characterize this compound and its derivatives, future research will benefit from the application of more advanced methods and computational modeling. bldpharm.commdpi.com

For instance, in-depth computational studies can provide valuable insights into the electronic structure and reactivity of the molecule. Density Functional Theory (DFT) calculations can be employed to predict pKa values, model reaction pathways, and understand the influence of the fluorine atoms on the aromatic system. acs.org These theoretical predictions can guide experimental design and accelerate the discovery of new reactions and applications.

Applications in Emerging Technologies and Interdisciplinary Research

The unique properties of this compound and its parent acid make them valuable in various emerging technologies and interdisciplinary research fields.

One notable application is its use as a nonreactive tracer in hydrogeological studies. mdpi.comdoe.govosti.gov Its resistance to biodegradation and distinct analytical signature make it an excellent tool for tracking water flow and contaminant transport in groundwater systems. mdpi.comresearchgate.net Future research could explore its use in more complex environmental systems or in conjunction with other tracers to build more sophisticated hydrological models. mdpi.comosti.gov

In the realm of materials science, 2,6-difluorobenzoic acid is a building block for creating novel materials with tailored properties. lookchem.com For instance, it has been used in the synthesis of porous magnetic metal-organic frameworks (MOFs). tohoku.ac.jp These materials exhibit interesting host-guest electron transfer properties, which could be exploited in the development of new sensors or electronic devices. tohoku.ac.jp

Design of New Functional Derivatives with Tailored Properties

The core structure of 2,6-difluorobenzoic acid provides a versatile scaffold for the design and synthesis of new functional derivatives with specific properties for a range of applications.

In medicinal chemistry, derivatives of 2,6-difluorobenzoic acid are being explored for their potential as therapeutic agents. For example, they have been incorporated into the structure of retinoic acid receptor alpha-selective antagonists, which are being investigated as potential male contraceptives. nih.gov Other derivatives have been synthesized as inhibitors of enzymes like MKK4, which could have applications in treating liver disease. acs.org The synthesis of various esters and amides of 2,6-difluorobenzoic acid allows for the fine-tuning of their biological activity and pharmacokinetic properties. acs.org

Furthermore, the unique electronic properties imparted by the fluorine atoms make 2,6-difluorobenzoate derivatives interesting candidates for applications in organic electronics. Research into their use in non-aqueous electrolyte solutions for lithium secondary batteries is an area of active investigation. google.com Additionally, their incorporation into photoswitchable molecules and functional dyes highlights their potential in the development of advanced optical materials. researchgate.netrug.nlacs.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.